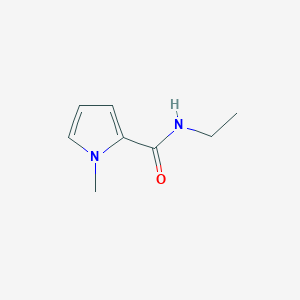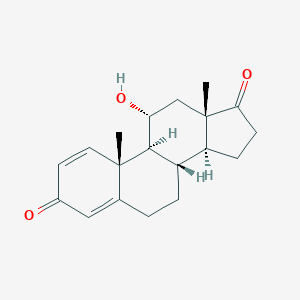
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione, also known as 11-OHA4, is a synthetic steroid hormone that has been the subject of extensive scientific research. This compound has gained attention due to its potential as a therapeutic agent for various medical conditions, including breast cancer, prostate cancer, and osteoporosis.
Applications De Recherche Scientifique
Microbial Transformation and Biocatalysis
- Microbial Transformation by Beauveria bassiana : The fungus Beauveria bassiana was shown to be an effective biocatalyst for hydroxylation and reduction of steroid compounds, producing 11alpha-hydroxyandrost-4-ene-3,17-dione as a major product (Xiong et al., 2006).
- Transformation by Cephalosporium Aphidicola : Cephalosporium Aphidicola, a microbial agent, was used in the fermentation of androstadienedione, yielding various hydroxylated and reductive metabolites including 11alpha-hydroxyandrosta-1,4-diene-3,17-dione (Choudhary et al., 2002).
- Fermentation with Curvularia lunata : This process involved the use of Curvularia lunata, a fungal species, which resulted in the formation of several metabolites including 11alpha-hydroxyandrost-4-ene-3,17-dione (Choudhary et al., 2004).
Production and Structural Analysis
- Biocatalyst-Mediated Production : Colletotrichum lini AS3.4486, a strain of microorganism, was reported for its ability to catalyze dihydroxylation of androstadienedione, producing compounds including 11,15-dihydroxy derivatives (Qiao et al., 2017).
- Conversion of Soybean Phytosterol : A study showed the transformation of phytosterol into various steroid derivatives, including 9α-hydroxyandrost-4-ene-3,17-dione, a related compound (Savinova et al., 2020).
- Dehydration Methods in Organic Solvents : Research has proposed effective methods for the dehydration of hydroxyandrostenedione derivatives, emphasizing on their transformation in organic solvents (Savinova et al., 2017).
Metabolism and Enzymatic Activities
- Metabolism Studies : Investigations into the metabolism of steroids like 4-hydroxyandrostenedione have yielded insights into the biotransformation pathways and potential metabolites, including related hydroxylated compounds (Kohler et al., 2007).
- Enzymatic Transformation by Neurospora crassa : Neurospora crassa, a filamentous fungus, was utilized to transform androst-4-en-3,17-dione, producing several metabolites including hydroxylated derivatives (Faramarzi et al., 2008).
Propriétés
Numéro CAS |
7801-18-5 |
|---|---|
Nom du produit |
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione |
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1 |
Clé InChI |
ZHOLUHXKCIXGSR-GBHAUCNQSA-N |
SMILES isomérique |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
SMILES canonique |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
Autres numéros CAS |
7801-18-5 |
Synonymes |
11-HADD 11-hydroxy-1,4-androstadiene-3,17-dione 11-hydroxy-1,4-androstadiene-3,17-dione, (11-beta)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



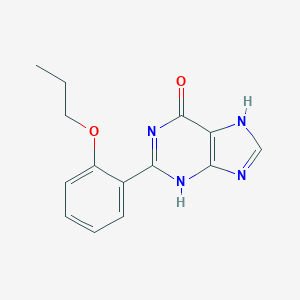

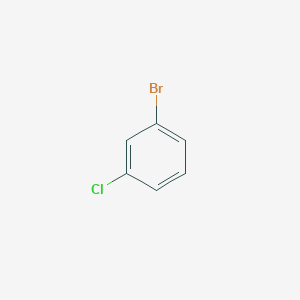
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
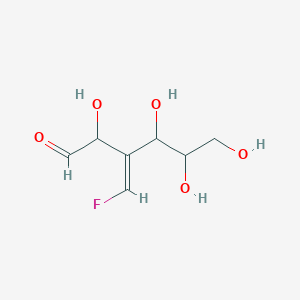
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
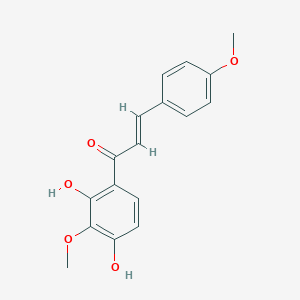
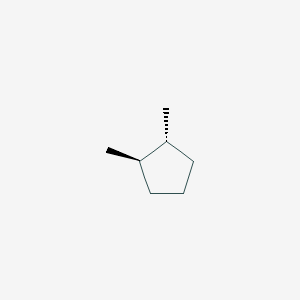
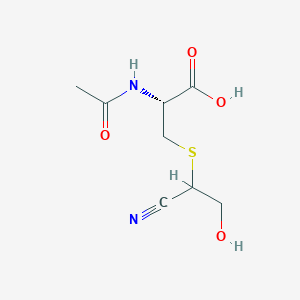
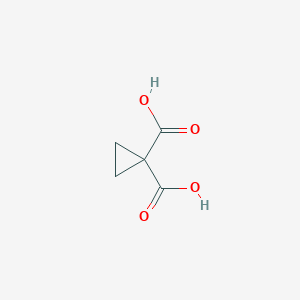
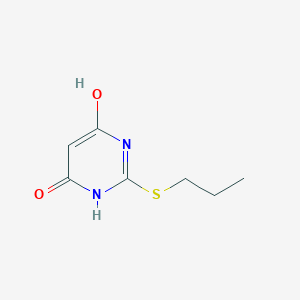
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
